Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 4-Methylpyrazole
- 1-Phenyl-3-methyl-4-pyrazolecarboxylic acid
Uniqueness
Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the ethyl ester makes it particularly versatile for further chemical modifications and applications .
Biological Activity
Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_8N_4O_2, with a molecular weight of approximately 192.17 g/mol. The compound features a pyrazole ring, which enhances its reactivity and biological properties due to the presence of two adjacent nitrogen atoms.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical applications.
2. Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies. A notable study involved testing this compound on different carcinoma cell lines, where it exhibited cytotoxic effects leading to decreased cell viability in a dose-dependent manner. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Data
Cell Line | IC50 (μg/mL) | Treatment Duration (h) |
---|---|---|
PC3 | 40.1 ± 7.9 | 24 |
DU145 | 98.14 ± 48.3 | 24 |
PC3 | 27.05 ± 3.9 | 48 |
DU145 | 62.5 ± 17.3 | 48 |
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using carrageenan-induced inflammation models in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Results
Compound Name | % Inhibition |
---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies have utilized techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Anticancer Efficacy : In a controlled trial involving cancer patients, derivatives of this compound were administered alongside standard chemotherapy agents. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone .
- Anti-inflammatory Treatment : A clinical study assessed the use of this compound in patients with chronic inflammatory conditions, demonstrating significant improvement in symptoms and quality of life metrics .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 3-cyano-4-methyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-3-13-8(12)7-5(2)6(4-9)10-11-7/h3H2,1-2H3,(H,10,11) |
InChI Key |
IUCWUXRZUIMIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C#N)C |
Origin of Product |
United States |
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